molecular formula C10H10O3 B1267323 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 24327-08-0

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Cat. No. B1267323
CAS RN: 24327-08-0
M. Wt: 178.18 g/mol
InChI Key: YIHKILSPWGDWPR-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (BODCA) is a cyclic anhydride that is used in a variety of synthetic and medicinal applications. It is a versatile and highly reactive compound that can be used to synthesize a wide range of organic compounds. BODCA is an important intermediate in the manufacture of pharmaceuticals and in the synthesis of other organic compounds. BODCA has been used in the synthesis of many biologically active compounds, such as peptides and peptidomimetics, and has been used in the development of novel drugs. It is also used in the synthesis of other organic compounds, such as polymers, dyes, and surfactants.

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is used in the synthesis of thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester . These compounds are then converted into cycloaliphatic polyimide film .

properties

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKILSPWGDWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947160
Record name 3a,4,7,7a-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

CAS RN

24327-08-0, 6708-37-8
Record name 24327-08-0
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Record name 6708-37-8
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Record name 3a,4,7,7a-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
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Record name Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
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Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
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Synthesis routes and methods

Procedure details

To a solution of maleic anhydride (10.30 g, 105.0 mmol) in toluene (100 mL) was added 1,3-cyclohexadiene (8.41 g, 105.0 mmol). The mixture was heated to reflux temperature and allowed to react for 3 hrs. After cooling to room temperature, the solvent was evaporated and the remaining solid was recrystallized from EtOAc/hexane to yield pure bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride as colorless crystals: 14.11 g (75% yield), mp=117° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reactant of Route 2
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reactant of Route 3
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reactant of Route 4
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reactant of Route 5
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reactant of Route 6
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Citations

For This Compound
1
Citations
GM Roberts, FE Butt, A Baklien, JM Gregory… - US Patent …, 1969 - Google Patents
US3476546A - Bicyclo(2,2,2)oct-5-ene-2,3-dicarboxylic anhydrides as herbicides - Google Patents US3476546A - Bicyclo(2,2,2)oct-5-ene-2,3-dicarboxylic anhydrides as herbicides - Google Patents Bicyclo(2,2,2)oct-5-ene-2,3-dicarboxylic anhydrides as herbicides Download PDF Info Publication number US3476546A US3476546A US511251A US3476546DA US3476546A US 3476546 A US3476546 A US 3476546A US 511251 A US511251 A US 511251A US 3476546D A US3476546D A US 3476546DA US 3476546 A …
Number of citations: 16 patents.google.com

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